Cas no 91898-32-7 (8-(tert-Butyldimethylsilyloxy)-1-octanol)

8-(tert-Butyldimethylsilyloxy)-1-octanol 化学的及び物理的性質
名前と識別子
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- 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 8-(tert-Butyldimethylsilyloxy)-1-octanol
- 8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol
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- MDL: MFCD31568184
8-(tert-Butyldimethylsilyloxy)-1-octanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B415285-5g |
8-(tert-Butyldimethylsilyloxy)-1-octanol |
91898-32-7 | 5g |
$ 684.00 | 2023-04-18 | ||
TRC | B415285-1g |
8-(tert-Butyldimethylsilyloxy)-1-octanol |
91898-32-7 | 1g |
$ 173.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D938569-1g |
8-(tert-Butyldimethylsilanyloxy)-octan-1-ol |
91898-32-7 | 95 | 1g |
$395 | 2024-08-03 | |
Enamine | EN300-22388207-0.5g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 95% | 0.5g |
$397.0 | 2024-06-20 | |
Enamine | EN300-22388207-0.1g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 95% | 0.1g |
$364.0 | 2024-06-20 | |
Enamine | EN300-22388207-5.0g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 95% | 5.0g |
$1199.0 | 2024-06-20 | |
Enamine | EN300-22388207-0.25g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 95% | 0.25g |
$381.0 | 2024-06-20 | |
Enamine | EN300-22388207-10.0g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 95% | 10.0g |
$1778.0 | 2024-06-20 | |
Enamine | EN300-22388207-5g |
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |
91898-32-7 | 5g |
$1199.0 | 2023-09-15 | ||
eNovation Chemicals LLC | D938569-5g |
8-(tert-Butyldimethylsilanyloxy)-octan-1-ol |
91898-32-7 | 95 | 5g |
$685 | 2025-02-21 |
8-(tert-Butyldimethylsilyloxy)-1-octanol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
8-(tert-Butyldimethylsilyloxy)-1-octanolに関する追加情報
Introduction to 8-(tert-Butyldimethylsilyloxy)-1-octanol (CAS No. 91898-32-7) and Its Emerging Applications in Chemical Biology
8-(tert-Butyldimethylsilyloxy)-1-octanol, identified by the chemical identifier CAS No. 91898-32-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile applications. This compound, featuring a primary alcohol group at the 1-position and a tert-butyldimethylsilyl (TBS) ether moiety at the 8-position, presents a compelling combination of reactivity and stability that makes it invaluable in synthetic chemistry, drug development, and material science.
The TBS protecting group is particularly noteworthy, as it provides excellent resistance to hydrolysis and oxidation, making 8-(tert-Butyldimethylsilyloxy)-1-octanol an ideal candidate for long-term storage and handling under various conditions. This characteristic has positioned the compound as a key intermediate in the synthesis of complex molecules, where maintaining functional group integrity is paramount.
In recent years, the demand for high-purity reagents in pharmaceutical research has surged, driven by advancements in medicinal chemistry and the need for more sophisticated molecular architectures. The structural motif of 8-(tert-Butyldimethylsilyloxy)-1-octanol aligns well with these trends, as its octyl chain offers a balance between solubility and steric hindrance, while the TBS ether group ensures compatibility with a wide range of chemical transformations.
One of the most promising applications of 8-(tert-Butyldimethylsilyloxy)-1-octanol lies in its use as a precursor in the synthesis of glycosidic linkages, which are ubiquitous in natural products and biologically active molecules. The TBS group serves as an effective protecting agent for alcohols, allowing for selective modifications elsewhere in the molecule without unwanted side reactions. This has been particularly useful in the construction of carbohydrate-based drugs, where regioselectivity is critical.
Furthermore, the compound has found utility in the field of polymer science, where its hydrophobic octyl chain can enhance compatibility with hydrophobic matrices, while the TBS group provides stability against degradation. This dual functionality makes 8-(tert-Butyldimethylsilyloxy)-1-octanol a valuable building block for designing novel materials with tailored properties.
Recent studies have also explored the potential of 8-(tert-Butyldimethylsilyloxy)-1-octanol in click chemistry applications. The primary alcohol functionality can participate in copper-catalyzed azide-alkyne cycloadditions, enabling rapid and efficient construction of complex scaffolds. The presence of the TBS group ensures that this reaction occurs selectively without interference from other reactive sites on the molecule. Such methodologies have been instrumental in accelerating drug discovery pipelines by allowing chemists to assemble intricate molecular architectures with minimal purification steps.
The compound's role in chiral synthesis has not gone unnoticed either. The octyl chain can serve as a handle for introducing chirality into larger molecules through asymmetric transformations. While 8-(tert-Butyldimethylsilyloxy)-1-octanol itself is not chiral, its derivatives can be synthesized with specific stereochemical outcomes, making it a valuable tool for enantioselective synthesis. This capability is particularly relevant in pharmaceutical development, where enantiopure compounds often exhibit superior biological activity compared to their racemic counterparts.
In conclusion, 8-(tert-Butyldimethylsilyloxy)-1-octanol (CAS No. 91898-32-7) represents a versatile and robust building block with broad applicability across multiple domains of chemical research. Its unique combination of functional groups—namely the primary alcohol and the TBS ether—makes it indispensable for synthetic chemists working on complex molecular architectures. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in both academic and industrial settings.
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